![molecular formula C20H22 B14269683 5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) CAS No. 130224-87-2](/img/structure/B14269683.png)
5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors to maintain the necessary conditions for the Diels-Alder reaction. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in a range of chemical reactions, often acting as a reactive intermediate. The pathways involved typically include cycloaddition and substitution reactions, which are facilitated by the compound’s unique electronic configuration.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Known for its use in polymerization reactions.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Utilized in the synthesis of various organic compounds.
5-Ethylidene-2-norbornene: Used in the production of synthetic rubbers.
Uniqueness
5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) is unique due to its dual bicyclic structure connected by a phenylene group. This configuration imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
130224-87-2 |
|---|---|
Molecular Formula |
C20H22 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
5-[4-(2-bicyclo[2.2.1]hept-5-enyl)phenyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C20H22/c1-3-17-9-13(1)11-19(17)15-5-7-16(8-6-15)20-12-14-2-4-18(20)10-14/h1-8,13-14,17-20H,9-12H2 |
InChI Key |
BDOKDQVOFFMXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC=C(C=C3)C4CC5CC4C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

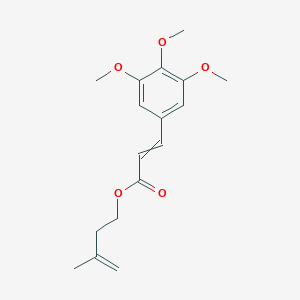
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
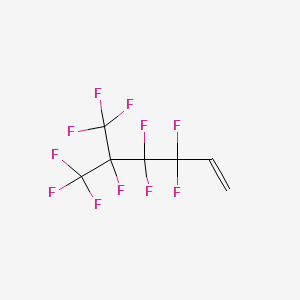
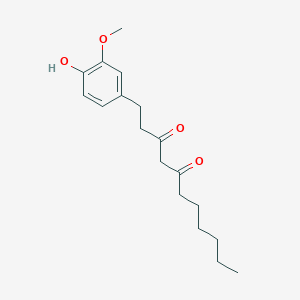
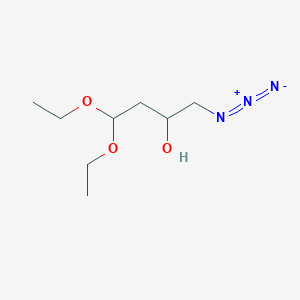
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)

![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
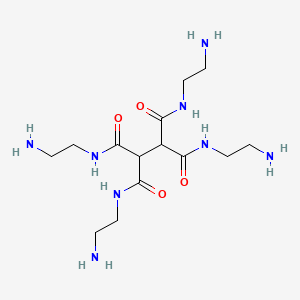
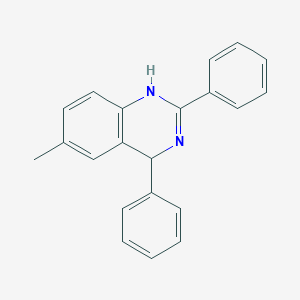
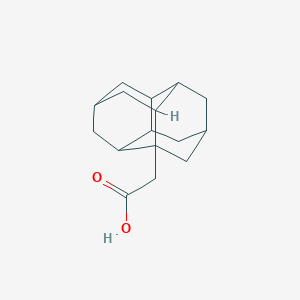
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
